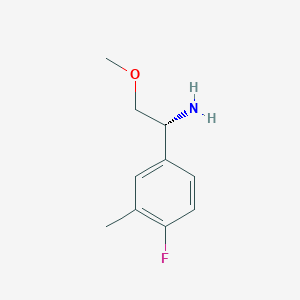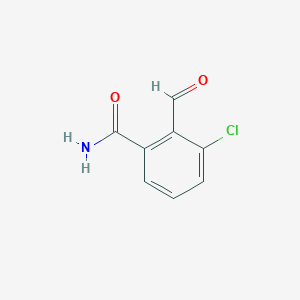
3-Chloro-2-formylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-formylbenzamide is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and a formyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-formylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with formamide under specific conditions. The reaction typically requires a catalyst, such as silver(I) and ammonium persulfate, in a biphasic system (CHCl3/water) to facilitate the oxidative decarboxylation of N-aroylglycine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-formylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: 3-Chloro-2-carboxybenzamide
Reduction: 3-Chloro-2-hydroxybenzamide
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-formylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-formylbenzamide and its derivatives involves interactions with specific molecular targets. For instance, benzimidazole derivatives synthesized from this compound have shown activity against cancer cell lines by inhibiting specific enzymes and pathways involved in cell proliferation . The presence of electron-donating or electron-withdrawing groups on the benzene ring can significantly influence the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methylbenzamide
- 3-Chloro-2-hydroxybenzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
3-Chloro-2-formylbenzamide is unique due to the presence of both a chlorine atom and a formyl group on the benzene ring. This combination allows for diverse chemical reactivity and potential biological activities. Compared to similar compounds, it offers a distinct set of properties that can be leveraged in various applications, from synthetic chemistry to drug development .
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
3-chloro-2-formylbenzamide |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-2-5(8(10)12)6(7)4-11/h1-4H,(H2,10,12) |
InChI Key |
JPLWYGJZGQMMMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)
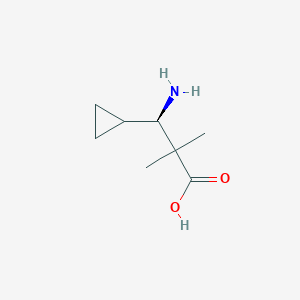
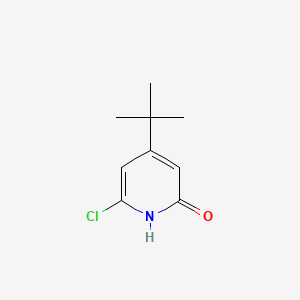
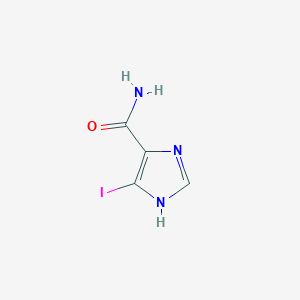
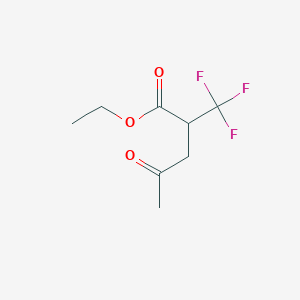
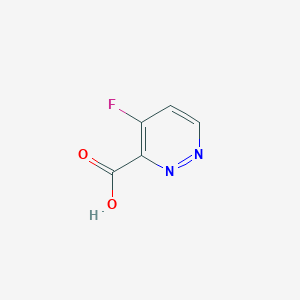
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
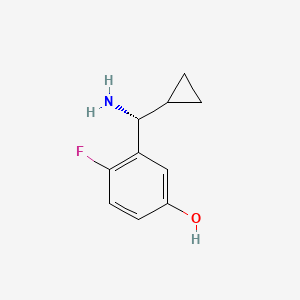
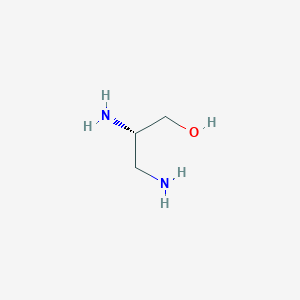
![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)

